molecular formula C17H18N2O3 B5722858 N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B5722858
M. Wt: 298.34 g/mol
InChI Key: DTOLCYCABYXNMC-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetylamino Intermediate: The starting material, 2-aminophenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(2-acetylamino)phenol.

    Etherification: The N-(2-acetylamino)phenol is then reacted with 2-methylphenol in the presence of a suitable base like potassium carbonate and a phase transfer catalyst to form the desired phenoxyacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in inhibiting specific biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide
  • 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs

Uniqueness

N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards its molecular targets.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-6-10-16(12)22-11-17(21)19-15-9-5-4-8-14(15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLCYCABYXNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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